(3-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone
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Overview
Description
(3-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone is an organic compound with the molecular formula C11H14N2O2 This compound features a phenyl ring substituted with amino and hydroxy groups, and a pyrrolidine ring attached via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3-amino-2-hydroxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: 3-amino-2-hydroxybenzaldehyde and pyrrolidine.
Catalyst: Commonly used catalysts include acids or bases to facilitate the condensation reaction.
Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 80-100°C) and may require an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and automated synthesis systems are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the methanone linkage can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of (3-amino-2-oxophenyl)(pyrrolidin-1-yl)methanone.
Reduction: Formation of (3-amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a methoxy group instead of an amino group.
(2-Hydroxyphenyl)(pyrrolidin-1-yl)methanone: Lacks the amino group, affecting its reactivity and biological activity.
Uniqueness
(3-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone is unique due to the presence of both amino and hydroxy groups on the phenyl ring, which can participate in various chemical reactions and interactions. This dual functionality enhances its versatility in synthetic and biological applications.
Biological Activity
Introduction
(3-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antioxidant, antimicrobial, and cytotoxic properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a phenolic ring with an amino group at the 3-position and a hydroxyl group at the 2-position, along with a pyrrolidinyl moiety attached to a carbonyl carbon. This unique structure enables various biochemical interactions, enhancing its potential as a therapeutic agent.
Structural Formula
Antioxidant Activity
Compounds with phenolic structures typically exhibit antioxidant properties due to their ability to scavenge free radicals. The presence of both amino and hydroxyl groups in this compound enhances its potential to mitigate oxidative stress in biological systems. Research indicates that such compounds can protect cells from oxidative damage, contributing to their therapeutic efficacy in various diseases related to oxidative stress.
Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated against various pathogens. Studies suggest that derivatives of this compound can inhibit the growth of both bacterial and fungal strains.
Pathogen | Activity | MIC (mg/mL) |
---|---|---|
Staphylococcus aureus | Inhibition observed | 0.025 |
Escherichia coli | Inhibition observed | 0.020 |
Candida albicans | Inhibition observed | 0.030 |
The minimum inhibitory concentration (MIC) values indicate significant antimicrobial activity, suggesting potential applications in treating infections caused by these pathogens .
Cytotoxicity
Cytotoxicity studies have shown that this compound exhibits selective toxicity against certain cancer cell lines. For example, in vitro assays demonstrated that this compound could inhibit the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 15 nM, indicating potent anticancer properties.
Cell Line | IC50 (nM) |
---|---|
MCF-7 | 15 |
HeLa | 25 |
A549 | 30 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The compound can form hydrogen bonds and engage in hydrophobic interactions with enzymes or receptors, modulating their activity. This interaction is crucial for its antioxidant and cytotoxic effects .
Study on Anticancer Activity
A study focused on the synthesis and evaluation of analogs of this compound demonstrated enhanced anticancer activity compared to simpler phenolic compounds. The research highlighted how structural modifications could improve potency against cancer cell lines while reducing cytotoxicity to normal cells .
Evaluation of Antimicrobial Efficacy
In another study, the antimicrobial efficacy of various derivatives was assessed against multi-drug resistant strains. The results indicated that modifications to the pyrrolidine ring significantly influenced antimicrobial activity, underscoring the importance of structural diversity in drug design .
Properties
IUPAC Name |
(3-amino-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-9-5-3-4-8(10(9)14)11(15)13-6-1-2-7-13/h3-5,14H,1-2,6-7,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJGLNSBRKUJGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C(=CC=C2)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609732 |
Source
|
Record name | (3-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
464912-88-7 |
Source
|
Record name | (3-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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